molecular formula C15H16N2O6S B11584738 3-(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid

3-(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid

Cat. No.: B11584738
M. Wt: 352.4 g/mol
InChI Key: NUIZNSVUQCQNRG-UHFFFAOYSA-N
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Description

3-(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid is a complex organic compound that features a thiazolidine ring, an ethoxycarbonyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid typically involves multiple steps. One common method starts with the preparation of the thiazolidine ring, followed by the introduction of the ethoxycarbonyl group and the propanoic acid moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert certain functional groups to their reduced forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-{[4-(Methoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid
  • 3-(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)butanoic acid

Uniqueness

3-(5-{[4-(Ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H16N2O6S

Molecular Weight

352.4 g/mol

IUPAC Name

3-[5-(4-ethoxycarbonylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C15H16N2O6S/c1-2-23-14(21)9-3-5-10(6-4-9)16-12-13(20)17(15(22)24-12)8-7-11(18)19/h3-6,12,16H,2,7-8H2,1H3,(H,18,19)

InChI Key

NUIZNSVUQCQNRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CCC(=O)O

Origin of Product

United States

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